N-Acetyl-D3-L-threonine-2,3-D2
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Overview
Description
N-Acetyl-D3-L-threonine-2,3-D2 is a labelled derivative of Acetyl-L-threonine, which belongs to the class of N-acyl-L-alpha-amino acids. This compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications, particularly in the field of stable isotope labelling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D3-L-threonine-2,3-D2 typically involves the acetylation of L-threonine using deuterated acetic anhydride in the presence of a base. The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms at specific positions on the threonine molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired level of deuterium incorporation and product purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D3-L-threonine-2,3-D2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-Acetyl-D3-L-threonine-2,3-D2 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labelled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Acetyl-D3-L-threonine-2,3-D2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms provide a distinct signature that can be detected using mass spectrometry, allowing researchers to track the compound’s movement and transformation within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-threonine: The non-deuterated version of the compound.
N-Acetyl-D3-L-threonine: A partially deuterated variant.
N-Acetyl-D3-L-threonine-2,3-D2: The fully deuterated version discussed here.
Uniqueness
This compound is unique due to its high level of deuterium incorporation, which enhances its utility in stable isotope labelling studies. This makes it particularly valuable for precise and accurate tracing in complex biochemical and chemical systems.
Properties
Molecular Formula |
C6H11NO4 |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
(2S,3R)-2,3-dideuterio-3-hydroxy-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m1/s1/i2D3,3D,5D |
InChI Key |
PEDXUVCGOLSNLQ-BGYKJDKJSA-N |
Isomeric SMILES |
[2H][C@@](C)([C@@]([2H])(C(=O)O)NC(=O)C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.